![molecular formula C17H14N2O3S3 B6536452 N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide CAS No. 1021209-96-0](/img/structure/B6536452.png)

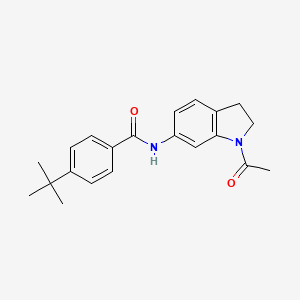

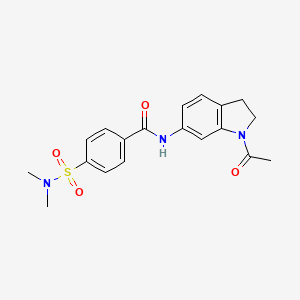

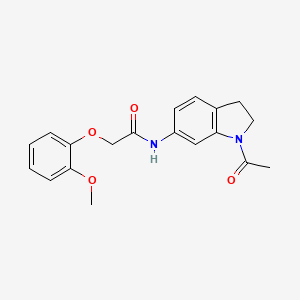

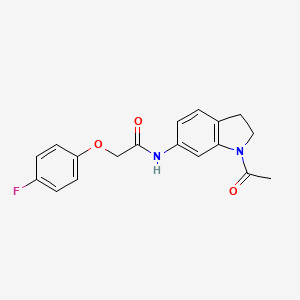

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

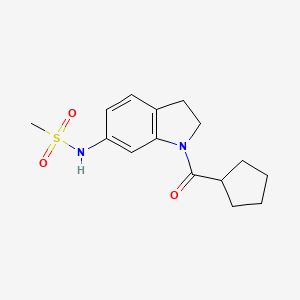

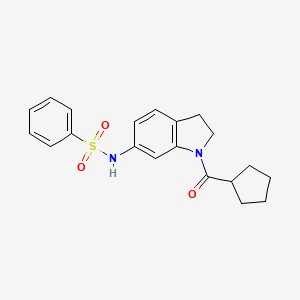

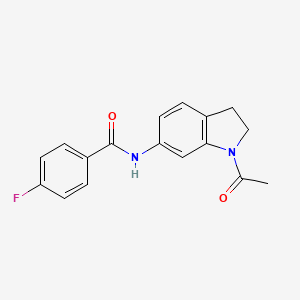

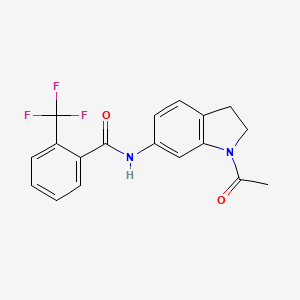

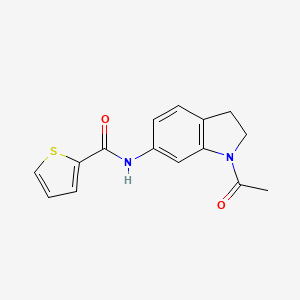

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .

Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Applications De Recherche Scientifique

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide has recently been studied for its potential to act as a molecular scaffold for a variety of scientific research applications. For example, this compound has been studied as a potential drug scaffold for the design of new drugs. This compound has also been studied as a potential catalyst for a variety of chemical reactions. Additionally, this compound has been studied as a potential material for the development of nanomaterials.

Mécanisme D'action

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide has been studied for its potential to act as a molecular scaffold for a variety of scientific research applications. The mechanism of action of this compound depends on the specific application. For example, when used as a drug scaffold, this compound can interact with a variety of biological targets to modulate their activity. When used as a catalyst, this compound can facilitate a variety of chemical reactions. When used as a material, this compound can interact with a variety of molecules to form nanomaterials.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound have not been extensively studied. However, this compound has been studied as a potential drug scaffold, and it has been shown to interact with a variety of biological targets. For example, this compound has been shown to interact with the serotonin 5-HT2A receptor, which is involved in a variety of physiological processes. Additionally, this compound has been shown to interact with the dopamine D2 receptor, which is involved in the regulation of dopamine levels in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide has several advantages for use in laboratory experiments. For example, this compound is relatively easy to synthesize, and it can be synthesized via a variety of methods. Additionally, this compound has a unique structure that is composed of sulfur, thiophene, and indole, which makes it ideal for use as a molecular scaffold for a variety of scientific research applications. However, this compound also has several limitations for use in laboratory experiments. For example, this compound is relatively unstable, and it can decompose under certain conditions. Additionally, this compound can be toxic if ingested, and it can cause skin irritation if it comes into contact with the skin.

Orientations Futures

The potential applications of N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide are still being investigated, and there are a number of potential future directions for research. For example, this compound could be further investigated as a potential drug scaffold for the design of new drugs. Additionally, this compound could be further investigated as a potential catalyst for a variety of chemical reactions. Furthermore, this compound could be further investigated as a potential material for the development of nanomaterials. Finally, this compound could be further investigated for its potential to interact with a variety of biological targets.

Méthodes De Synthèse

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide can be synthesized via a variety of methods, including the Knoevenagel Condensation and the Wittig Reaction. The Knoevenagel Condensation is a reaction between an aldehyde and a ketone, which produces an α-hydroxyaldehyde. This reaction can be used to synthesize this compound from thiophene-2-carboxaldehyde and indole-6-carboxaldehyde. The Wittig Reaction is a reaction between an aldehyde and a phosphonium salt, which produces an alkene. This reaction can be used to synthesize this compound from thiophene-2-carboxaldehyde and a phosphonium salt.

Propriétés

IUPAC Name |

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S3/c20-17(15-3-1-9-23-15)19-8-7-12-5-6-13(11-14(12)19)18-25(21,22)16-4-2-10-24-16/h1-6,9-11,18H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGMMZIJQZWTOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536460.png)